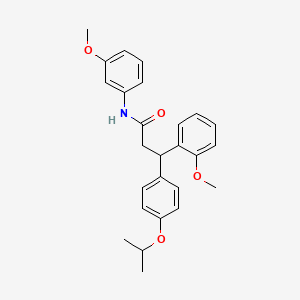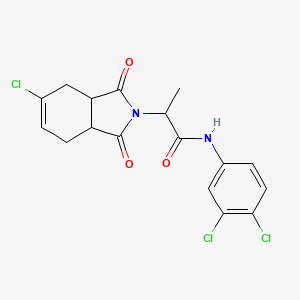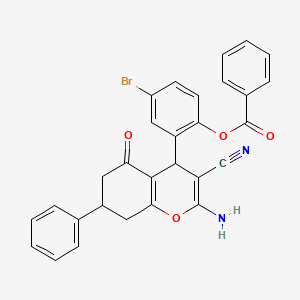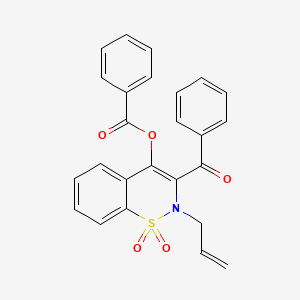
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide
Descripción general
Descripción
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide, also known as GW 501516, is a synthetic drug that has been extensively studied for its potential use in enhancing athletic performance and treating metabolic disorders. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs), which are compounds that selectively bind to androgen receptors in the body to produce specific effects.
Mecanismo De Acción
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 leads to increased fatty acid oxidation, improved glucose uptake, and reduced inflammation, which can help improve metabolic function and athletic performance.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 can improve endurance performance by increasing the capacity of skeletal muscle to use fatty acids as a fuel source. It has also been shown to improve insulin sensitivity and reduce inflammation in animal models of obesity and diabetes. In addition, 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which can lead to improved energy production and reduced oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 in lab experiments is its selective binding to the PPARδ receptor, which allows for specific effects on metabolic function and athletic performance. However, one limitation is the potential for off-target effects on other receptors in the body, which could lead to unwanted side effects.
Direcciones Futuras
There are several potential future directions for research on 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516, including:
1. Investigating its potential use in treating other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome.
2. Studying its effects on muscle wasting and sarcopenia in aging populations.
3. Examining its potential use in combination with other drugs for enhanced metabolic and athletic performance.
4. Investigating its safety and efficacy in human clinical trials.
Overall, 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 shows promise as a potential treatment for metabolic disorders and enhancer of athletic performance, but further research is needed to fully understand its mechanisms of action and potential applications.
Aplicaciones Científicas De Investigación
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 has been studied extensively for its potential use in treating a variety of metabolic disorders, including obesity, diabetes, and dyslipidemia. It has also been investigated for its potential use in enhancing athletic performance, particularly in endurance sports such as running and cycling.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c1-18(2)31-21-14-12-19(13-15-21)24(23-10-5-6-11-25(23)30-4)17-26(28)27-20-8-7-9-22(16-20)29-3/h5-16,18,24H,17H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNGLILLLPQKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenoxy-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]acetamide](/img/structure/B4081518.png)
![2,4-dichloro-N-[3-methyl-1-(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)butyl]benzamide](/img/structure/B4081525.png)
![7-(difluoromethyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4081533.png)
![N-[1-(1-adamantyl)ethyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4081535.png)

![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B4081551.png)


![N-{1-[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B4081581.png)
![ethyl 4-({[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4081608.png)
![2-chloro-N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4081616.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4081619.png)
![2,4-dichloro-N-(1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4081625.png)